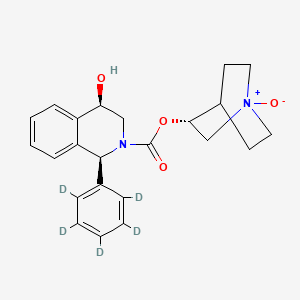
cis-Hydroxy Solifenacin N-oxide-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Hydroxy Solifenacin N-oxide-d5 is a stable isotope-labeled compound used primarily in analytical method development, method validation, and quality control applications. It is a derivative of Solifenacin, a muscarinic receptor antagonist used to treat overactive bladder. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various scientific research applications .
Vorbereitungsmethoden
The synthesis of cis-Hydroxy Solifenacin N-oxide-d5 involves several steps, including the introduction of deuterium atoms and the formation of the N-oxide group. The synthetic route typically starts with the precursor Solifenacin, which undergoes deuterium exchange reactions to incorporate deuterium atoms. This is followed by the oxidation of the nitrogen atom to form the N-oxide group. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled temperature and pH conditions .
Analyse Chemischer Reaktionen
cis-Hydroxy Solifenacin N-oxide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the N-oxide group back to the amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-oxide group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
cis-Hydroxy Solifenacin N-oxide-d5 is widely used in scientific research, including:
Chemistry: It is used in analytical method development and validation, particularly in mass spectrometry, due to its stable isotope labeling.
Biology: The compound is used in metabolic studies to trace the metabolic pathways of Solifenacin and its derivatives.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Solifenacin.
Industry: The compound is used in the quality control of pharmaceutical products containing Solifenacin
Wirkmechanismus
The mechanism of action of cis-Hydroxy Solifenacin N-oxide-d5 is similar to that of Solifenacin. Solifenacin is a competitive muscarinic receptor antagonist that primarily targets the M3 muscarinic receptors in the bladder. By blocking these receptors, Solifenacin reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder. The N-oxide derivative retains this mechanism of action, with the deuterium atoms providing additional stability and traceability in research applications .
Vergleich Mit ähnlichen Verbindungen
cis-Hydroxy Solifenacin N-oxide-d5 can be compared with other similar compounds, such as:
Solifenacin: The parent compound, which lacks the N-oxide group and deuterium atoms.
cis-Hydroxy Solifenacin: Similar to the N-oxide-d5 derivative but without the deuterium labeling.
Solifenacin N-oxide: Contains the N-oxide group but lacks the deuterium atoms. The uniqueness of this compound lies in its stable isotope labeling, which enhances its utility in analytical and pharmacokinetic studies.
Eigenschaften
Molekularformel |
C23H26N2O4 |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] (1S,4R)-4-hydroxy-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C23H26N2O4/c26-20-14-24(23(27)29-21-15-25(28)12-10-16(21)11-13-25)22(17-6-2-1-3-7-17)19-9-5-4-8-18(19)20/h1-9,16,20-22,26H,10-15H2/t16?,20-,21-,22-,25?/m0/s1/i1D,2D,3D,6D,7D |
InChI-Schlüssel |
HKJBKWXZULCCEK-RJADMLQOSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C3=CC=CC=C3[C@H](CN2C(=O)O[C@H]4C[N+]5(CCC4CC5)[O-])O)[2H])[2H] |
Kanonische SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)N3CC(C4=CC=CC=C4C3C5=CC=CC=C5)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



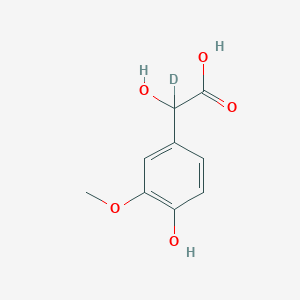

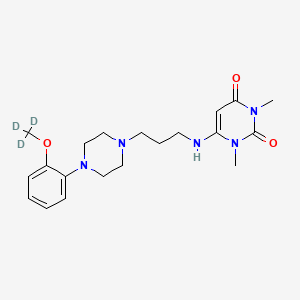
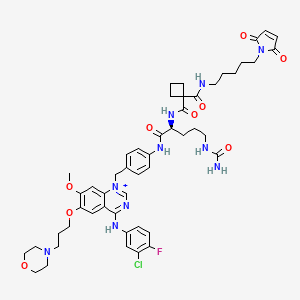
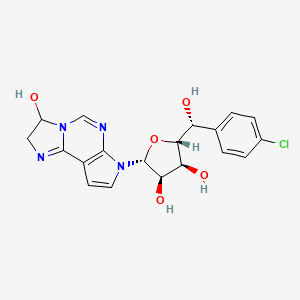
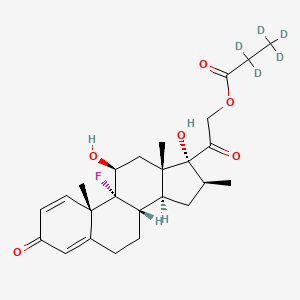
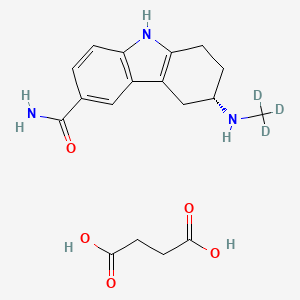

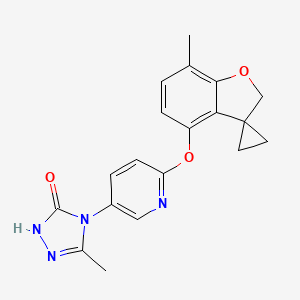
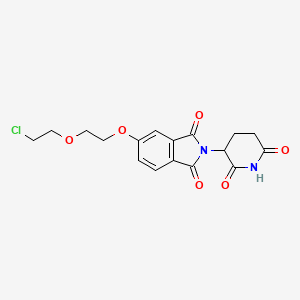

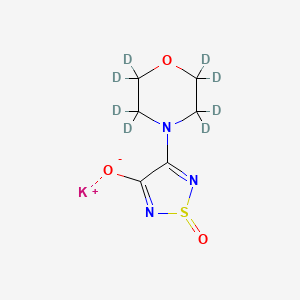
![N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)
